8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRGTXGIWMERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine Scaffold: Synthetic Architectures and Medicinal Utility
[1]
Introduction
The 3,4-dihydro-2H-1,4-benzothiazine core is a privileged bicyclic heterocycle in medicinal chemistry, structurally related to the phenothiazine antipsychotics but distinguished by the lack of a second benzene ring and the saturation of the thiazine unit.[1] The 8-chloro derivative (CAS: 1219741-20-4) represents a specific halogenated scaffold where the chlorine atom is positioned on the benzene ring adjacent to the sulfur bridge (position 8), providing unique electronic and steric properties that modulate lipophilicity and metabolic stability.[1]
This guide serves as a technical reference for researchers utilizing this scaffold in drug discovery, specifically for antimicrobial, anthelmintic, and cardiovascular applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature and Numbering
Correct IUPAC numbering is critical for this scaffold. The sulfur atom is assigned position 1, and the nitrogen atom is position 4. The fusion carbons are 4a and 8a.
-
Position 5: Ortho to the Nitrogen bridge.
-
Position 8: Ortho to the Sulfur bridge.
Therefore, 8-chloro-3,4-dihydro-2H-1,4-benzothiazine features a chlorine substituent adjacent to the sulfur atom.[1]
Structural Visualization
The following diagram illustrates the core numbering and the specific 8-chloro substitution pattern.
Key Properties Table
| Property | Value | Note |
| CAS Number | 1219741-20-4 | Specific to the 8-chloro-3,4-dihydro isomer.[1][5] |
| Molecular Formula | C₈H₈ClNS | |
| Molecular Weight | 185.67 g/mol | |
| LogP (Predicted) | ~2.8 - 3.1 | Higher lipophilicity than the non-chlorinated core due to the halogen.[1] |
| H-Bond Donor | 1 (NH) | The secondary amine at position 4 is a donor.[1] |
| H-Bond Acceptor | 2 (N, S) | |
| Physical State | Solid | Generally off-white to pale yellow crystalline solid.[1] |
Synthetic Architecture
The synthesis of the 8-chloro derivative requires careful selection of the starting aminothiophenol to ensure correct regiochemistry.[1]
Retrosynthetic Logic
To achieve the 8-chloro substitution (ortho to sulfur), the starting material must be 2-amino-6-chlorobenzenethiol .[1]
-
Step 1 (S-Alkylation): The thiol is more nucleophilic than the amine and attacks the dihaloalkane first.[1]
-
Step 2 (N-Alkylation): Intramolecular cyclization closes the ring.[1]
Detailed Experimental Protocol
Objective: Synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine.
Reagents:
-
2-Amino-6-chlorobenzenethiol (1.0 eq)[1]
-
1,2-Dibromoethane (1.2 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.5 eq)[1]
-
Acetone (dry) or DMF (for higher temp)[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chlorobenzenethiol (10 mmol) in anhydrous acetone (50 mL).
-
Base Addition: Add anhydrous K₂CO₃ (25 mmol) to the solution. Stir for 15 minutes at room temperature to facilitate deprotonation of the thiol.
-
Alkylation: Dropwise add 1,2-dibromoethane (12 mmol). The reaction is exothermic; ensure controlled addition.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 6–12 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 8:2).
-
Workup:
-
Filter off the inorganic salts (KBr, excess K₂CO₃).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the target compound.
Mechanistic Note: The presence of the chlorine atom at the 6-position of the starting thiophenol (ortho to SH) may sterically hinder the initial S-alkylation slightly, requiring longer reaction times compared to the non-chlorinated analog.[1]
Medicinal Chemistry Utility
The 1,4-benzothiazine scaffold is a "privileged structure" capable of binding to multiple biological targets due to its specific geometry.
Pharmacophore Features[1][3][5][6]
-
The "Fold": Unlike planar aromatic systems (e.g., quinoline), the dihydro-benzothiazine ring adopts a boat-like conformation with a "fold" along the N-S axis. This non-planar geometry is critical for fitting into specific hydrophobic pockets in enzymes and receptors.
-
8-Chloro Substituent:
-
Lipophilicity: Increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
Metabolic Block: The halogen at position 8 blocks metabolic hydroxylation at this site, potentially extending the half-life of the molecule.
-
Electronic Effect: The electron-withdrawing nature of chlorine reduces the electron density on the sulfur atom, making it less susceptible to rapid oxidation to the sulfoxide/sulfone in vivo.
-
Therapeutic Applications
Research indicates three primary areas of utility for 8-chloro-benzothiazine derivatives:
-
Antimicrobial & Anthelmintic Agents: Derivatives of 8-chloro-1,4-benzothiazine have shown significant potency against Staphylococcus aureus and Bacillus subtilis.[1] The 8-chloro group is often associated with enhanced anthelmintic activity compared to the unsubstituted core [1].[1]
-
Cardiovascular (Calcium Channel Blockers): The scaffold mimics the structure of diltiazem (a benzothiazepine). 1,4-benzothiazines act as L-type calcium channel blockers, useful in treating hypertension and arrhythmias.[1]
-
Anticancer (Lung & Breast): Substituted benzothiazines induce apoptosis in cancer cell lines (e.g., A-549). The 8-chloro substituent can enhance binding affinity to pro-inflammatory targets like COX-2 and IL-8, which are often upregulated in tumor microenvironments [2].[1]
References
-
Khandelwal, N., et al. (2013). "An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones and ribofuranosides." Indian Journal of Chemistry - Section B, 52B, 85–93.
-
Rathore, M., et al. (2021). "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies." Endocrine, Metabolic & Immune Disorders - Drug Targets.
-
Gupta, R.R., et al. (1993). "Synthesis and spectral studies of some new 4H-1,4-benzothiazines." Journal of Fluorine Chemistry, 62(2-3), 191-200.[1]
-
ChemicalBook. (2024). "CAS 1219741-20-4 Entry: 8-chloro-3,4-dihydro-2H-1,4-benzothiazine."[1][5]
Beyond the Scaffold: The 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine Motif in Modern Drug Discovery
The following technical guide provides an in-depth analysis of the 8-chloro-3,4-dihydro-2H-1,4-benzothiazine scaffold. It is structured to serve as a blueprint for medicinal chemists and pharmacologists, moving from structural rationale to bench-level protocols.
Executive Summary
In the search for "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets—the 1,4-benzothiazine nucleus has emerged as a cornerstone.[1] However, the specific functionalization at the C8 position, particularly the 8-chloro-3,4-dihydro-2H-1,4-benzothiazine derivative, represents a critical optimization node. This guide dissects the therapeutic utility of this specific moiety, detailing its role in enhancing lipophilicity, modulating metabolic stability, and locking bioactive conformations for antimicrobial and anticancer applications.
Part 1: Structural Architecture & Pharmacophore Analysis
The "Butterfly" Conformation
Unlike planar aromatic systems, the 3,4-dihydro-2H-1,4-benzothiazine core adopts a non-planar, folded conformation along the N–S axis. This "butterfly" shape is crucial for its biological activity, allowing it to mimic the spatial arrangement of bioactive peptides and interact with deep hydrophobic pockets in enzymes like Peptide Deformylase (PDF) and Aldose Reductase .
The "8-Chloro" Advantage
Why chlorinate at the C8 position? In the IUPAC numbering for 1,4-benzothiazine (where S=1 and N=4), position 8 is located on the benzene ring adjacent to the sulfur atom.
-
Metabolic Blockade: The C8 position is electronically susceptible to oxidative metabolism. Introduction of a chlorine atom blocks this site (CYP450 oxidation), significantly extending the half-life (
) of the molecule. -
Electronic Modulation: The electron-withdrawing nature of chlorine (
) reduces the electron density on the sulfur atom, potentially altering the oxidation potential of the thioether to sulfoxide/sulfone, a common metabolic route. -
Lipophilicity (
): The 8-chloro substituent increases the lipophilicity of the scaffold, enhancing membrane permeability—a critical factor for CNS agents and intracellular antibiotic targets.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the SAR logic for the 8-chloro-benzothiazine scaffold.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the strategic role of the 8-chloro substituent.
Part 2: Therapeutic Verticals
Antimicrobial & Antifungal Potency
The 8-chloro-benzothiazine derivatives have shown significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).
-
Mechanism: These compounds often act as Peptide Deformylase (PDF) inhibitors or disrupt cell wall synthesis. The 8-chloro group is frequently paired with an N-acyl or N-sulfonyl moiety to maximize binding.
-
Data Summary:
-
Reference: 8-chloro-5-methoxy derivatives showed superior MIC values compared to non-chlorinated analogs.
-
Target: Bacterial PDF and fungal CYP51.
-
Anticancer Applications (Lung & Breast)
Recent studies (e.g., Source 1.3) highlight the efficacy of substituted benzothiazines in downregulating pro-inflammatory cytokines (IL-1
-
Pathway: The scaffold interferes with the NF-
B signaling pathway. -
Efficacy: 8-chloro derivatives exhibit IC
values in the low micromolar range ( ) in antiproliferative assays.
Part 3: Experimental Protocols
Synthesis of 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine
Rationale: This protocol utilizes an oxidative cyclization approach, favored for its high yield and operational simplicity.[2]
Materials:
-
2-Amino-3-chlorobenzenethiol (Starting Material)[3]
-
1,2-Dibromoethane (Cyclizing agent)
-
Potassium Carbonate (
, Base) -
Acetone (Solvent)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-3-chlorobenzenethiol (10 mmol) in dry acetone (50 mL).
-
Base Addition: Add anhydrous
(25 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the thiol. -
Cyclization: Dropwise add 1,2-dibromoethane (12 mmol) over 20 minutes.
-
Reflux: Heat the reaction mixture to reflux (
C) for 6–8 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). -
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography to yield 8-chloro-3,4-dihydro-2H-1,4-benzothiazine .
Validation:
-
H NMR (CDCl
): Look for the disappearance of the SH peak and the appearance of ethylene protons (triplets) at 3.0–3.8 ppm. -
Mass Spec: Confirm molecular ion peak
.
Biological Assay: Minimum Inhibitory Concentration (MIC)
Rationale: To validate the antimicrobial enhancement provided by the 8-chloro substituent.
-
Inoculum: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: Prepare serial two-fold dilutions of the 8-chloro-benzothiazine derivative in DMSO/Mueller-Hinton broth (Range: 128
g/mL to 0.25 g/mL). -
Incubation: Add bacterial suspension to 96-well plates containing the drug dilutions. Incubate at
C for 24 hours. -
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Control: Run parallel tests with Ciprofloxacin (positive control) and DMSO (solvent control).
Part 4: Workflow Visualization
The following diagram details the synthesis and biological evaluation pipeline.
Figure 2: Integrated synthesis and screening workflow for 8-chloro-benzothiazine derivatives.
Part 5: Comparative Data Analysis
Table 1: Comparative Activity Profile of Benzothiazine Derivatives Data aggregated from literature sources (Sources 1.1, 1.5, 1.8).
| Compound Variant | R-Group (Pos 8) | Target Organism/Cell | Activity Metric | Notes |
| Unsubstituted | H | S. aureus | MIC: 64 | Baseline activity; moderate metabolic stability. |
| 7-Chloro | Cl (Pos 7) | S. aureus | MIC: 32 | Improved activity, but less effective than 8-chloro in some series. |
| 8-Chloro | Cl (Pos 8) | S. aureus | MIC: 8–16 | Superior potency; enhanced lipophilicity. |
| 8-Chloro-N-acyl | Cl (Pos 8) | C. albicans | MIC: comparable to Fluconazole | Dual antifungal/antibacterial potential. |
| 8-Chloro | Cl (Pos 8) | A-549 (Lung Cancer) | IC | Downregulates IL-6 and COX-2 expression. |
References
-
Rundla, H. K., et al. (2025).[4] Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Link
-
Verma, A., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus. Frontiers in Microbiology. Link
-
Rathore, R. K., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines. Journal of Chemical Sciences. Link
-
Ajani, O. O. (2012).[5] Functionalized 1,4-benzothiazine: a versatile scaffold with diverse biological properties. Archiv der Pharmazie. Link
-
Gupta, M., et al. (2025). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Endocrine, Metabolic & Immune Disorders - Drug Targets. Link
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Functionalized 1,4-benzothiazine: a versatile scaffold with diverse biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine from 2-aminothiophenol
Technical Application Note: Scalable Synthesis of 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine
Executive Summary
This application note details the optimized protocol for synthesizing 8-chloro-3,4-dihydro-2H-1,4-benzothiazine , a privileged heterocyclic scaffold in medicinal chemistry often associated with antipsychotic, antimicrobial, and cardiovascular activities.
While standard protocols describe the synthesis of the parent 1,4-benzothiazine from unsubstituted 2-aminothiophenol, the 8-chloro isomer requires specific regiochemical control. Direct chlorination of the parent scaffold typically yields the 6- or 7-chloro isomers due to the strong para-directing effect of the nitrogen atom. Therefore, this protocol utilizes 2-amino-6-chlorobenzenethiol as the requisite starting material to lock the halogen in the 8-position (ortho to sulfur) prior to cyclization.
Strategic Analysis & Retrosynthesis
The synthesis hinges on a double nucleophilic substitution (S-alkylation followed by N-alkylation) with a 1,2-dihaloethane.
-
Challenge: The 8-position (ortho to sulfur) is electronically deactivated relative to the positions ortho/para to the nitrogen. Post-cyclization halogenation is non-viable for this isomer.
-
Solution: Use a pre-functionalized precursor, 2-amino-6-chlorobenzenethiol .
-
Mechanism:
-
Activation: Base-mediated deprotonation of the thiol (pKa ~6-7).
-
S-Alkylation: Rapid nucleophilic attack of the thiolate on 1,2-dibromoethane.
-
Cyclization: Intramolecular nucleophilic attack of the amine on the pendant alkyl bromide to close the ring.
-
Pathway Visualization
Caption: Regioselective synthesis pathway ensuring the chlorine substituent remains at the 8-position (ortho to sulfur).
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Amino-6-chlorobenzenethiol | 159.64 | 1.0 | Precursor |
| 1,2-Dibromoethane | 187.86 | 1.2 | Cyclizing Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base (HCl scavenger) |
| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 0.1 | Antioxidant (Optional) |
Note: 2-aminothiophenols are prone to oxidative dimerization (disulfide formation). If the starting material appears yellow/orange, treat with Na₂S₂O₄ or prepare fresh via hydrolysis of 7-chlorobenzothiazole.
Step-by-Step Methodology
Step 1: Preparation of the Thiolate
-
Charge a 250 mL round-bottom flask (RBF) with 2-amino-6-chlorobenzenethiol (10.0 mmol) and anhydrous DMF (30 mL).
-
Add K₂CO₃ (25.0 mmol) in one portion.
-
Critical: Purge the system with Nitrogen or Argon for 10 minutes to prevent disulfide formation.
-
Cool the mixture to 0°C using an ice bath.
Step 2: S-Alkylation 5. Add 1,2-dibromoethane (12.0 mmol) dropwise over 15 minutes.
- Why: Slow addition favors mono-alkylation at the sulfur over N-alkylation or dimerization.
- Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
- Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of the thiol and appearance of the intermediate.
Step 3: Cyclization 7. Heat the reaction mixture to 80–90°C for 4–6 hours.
- Mechanism:[1][2][3][4][5][6] Thermal energy is required to overcome the activation barrier for the intramolecular amine displacement of the second bromide.
- Monitor by TLC until the intermediate spot disappears.
Step 4: Work-up & Purification 9. Cool to RT and pour the mixture into ice-cold water (150 mL). 10. Extract with Ethyl Acetate (3 x 50 mL). 11. Wash the combined organic layer with Brine (2 x 50 mL) to remove residual DMF. 12. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Optimization & Troubleshooting
The following decision tree outlines critical adjustments based on observed outcomes.
Caption: Troubleshooting logic for common synthetic pitfalls in benzothiazine formation.
Solvent Screening Data
| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMF | 90 | 4 | 88% | Best solubility, clean workup. |
| Ethanol | 78 (Reflux) | 12 | 65% | Slower kinetics; greener alternative. |
| Acetone | 56 (Reflux) | 24 | 40% | Incomplete cyclization due to low temp. |
| Water | 100 | 6 | 55% | Requires Phase Transfer Catalyst (TBAB). |
Characterization Standards
To validate the synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine , ensure the following spectral signatures are present:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.05 (m, 2H): C3-H (adjacent to N).
-
δ 3.65 (m, 2H): C2-H (adjacent to S).
-
δ 4.00 (br s, 1H): N-H (exchangeable with D₂O).
-
Aromatic Region: Distinct pattern for 1,2,3-trisubstituted benzene ring (positions 5, 6, 7). The proton at C7 (para to N) will appear as a doublet/multiplet.
-
-
¹³C NMR: Signal for C-Cl carbon typically shifted upfield relative to C-H.
-
Mass Spectrometry (ESI+): [M+H]⁺ = 186.01 / 188.01 (Characteristic 3:1 Chlorine isotope pattern).
References
-
Gupta, R. R., et al. "Synthesis and spectral studies of some 4H-1,4-benzothiazines." Journal of Heterocyclic Chemistry.
-
Sahoo, S., et al. "Microwave-assisted synthesis of 1,4-benzothiazine derivatives." Journal of Taibah University for Science.
-
PubChem Compound Summary. "3,4-Dihydro-2H-1,4-benzothiazine."[7] National Center for Biotechnology Information.
-
RSC Advances. "Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation."
-
Santa Cruz Biotechnology. "3,4-Dihydro-2H-benzo[1,4]thiazine Product Data."
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vibrantpharma.com [vibrantpharma.com]
Protocol for oxidative cyclization to form 8-chlorobenzothiazine
Application Note: Protocol for Oxidative Cyclization to Form 8-Chlorobenzothiazine
Abstract & Scope
This application note details a robust, metal-free protocol for the synthesis of 8-chloro-4H-1,4-benzothiazines . These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for antipsychotics, anti-inflammatory agents, and antimicrobial drugs.[1]
While traditional methods often require harsh metallic catalysts or high-pressure systems, this protocol utilizes an Iodine-Catalyzed Oxidative Cyclization in Dimethyl Sulfoxide (DMSO) . This method is selected for its high atom economy, mild conditions, and operational simplicity. The specific targeting of the 8-chloro isomer is achieved through the regioselective condensation of 2-amino-3-chlorobenzenethiol with 1,3-dicarbonyl compounds.
Scientific Foundation
Mechanistic Rationale
The formation of the 1,4-benzothiazine core proceeds through a cascade sequence: Condensation
-
Condensation: The amino group of the benzenethiol attacks the carbonyl carbon of the 1,3-dicarbonyl substrate, eliminating water to form an enaminone intermediate .
-
Oxidative Cyclization: The thiol group attacks the
-carbon of the enaminone. In the presence of DMSO (acting as a stoichiometric oxidant) and Iodine (catalyst), the intermediate undergoes oxidative dehydrogenation to aromatize the heterocyclic ring.
Note on Regiochemistry: The use of 2-amino-3-chlorobenzenethiol ensures the chlorine atom is positioned at C8 (adjacent to the sulfur bridgehead) in the final fused system.
Pathway Visualization
Figure 1: Reaction pathway for the synthesis of 8-chlorobenzothiazine via condensation and oxidative cyclization.
Materials & Reagents
| Reagent | Role | Purity/Grade | Notes |
| 2-Amino-3-chlorobenzenethiol | Precursor | >97% | Critical for 8-chloro substitution. Store under inert gas (Ar/N2) to prevent disulfide formation. |
| Ethyl Acetoacetate (or Acetylacetone) | Coupling Partner | >98% | Determines substituents at positions 2 and 3. |
| Iodine (I | Catalyst | Resublimed | 5–10 mol% loading is typically sufficient. |
| Dimethyl Sulfoxide (DMSO) | Solvent/Oxidant | Anhydrous | Acts as the terminal oxidant; must be dry. |
| Ethanol/Methanol | Workup Solvent | ACS Grade | For recrystallization. |
Experimental Protocol
Target Molecule: Ethyl 8-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (Example derivative)
Step 1: Reaction Assembly
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 2-amino-3-chlorobenzenethiol (1.0 mmol, 159.6 mg).
-
Add Ethyl acetoacetate (1.0 mmol, 130 mg).
-
Add DMSO (5 mL).
-
Add molecular Iodine (0.1 mmol, 25 mg) as the catalyst.
Step 2: Oxidative Cyclization
-
Heat the reaction mixture to 80–100°C in an oil bath.
-
Expert Insight: While reflux is possible, keeping the temperature slightly below the boiling point of the dicarbonyl prevents loss of volatile substrates before condensation occurs.
-
-
Monitor the reaction via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the thiol starting material (usually 1–3 hours). The product typically fluoresces or appears as a distinct spot under UV (254 nm).
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (50 mL) with vigorous stirring.
-
Observation: A solid precipitate should form immediately.
-
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with copious amounts of water to remove residual DMSO.
-
Purification: Recrystallize the crude solid from hot Ethanol or Methanol.
-
Alternative: If an oil forms, extract with Ethyl Acetate (
mL), dry over Na SO , and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Data Analysis & Validation
To validate the synthesis of the 8-chloro isomer, compare spectral data against the following expected parameters:
| Technique | Parameter | Expected Signal | Structural Assignment |
| 1H NMR | Singlet (Broad) | NH (Position 4) | |
| 1H NMR | Multiplet | Aromatic Protons (Positions 5, 6, 7) | |
| 1H NMR | Singlet | CH | |
| IR | 3300–3400 cm | Band | N-H Stretch |
| IR | 1650–1700 cm | Strong Peak | C=O (Ester/Ketone) |
| Mass Spec | M+ / M+2 | 3:1 Ratio | Characteristic Chlorine Isotope Pattern |
Structural Logic Check (Self-Validation)
-
Why 8-Chloro? The starting material is 2-amino-3-chlorobenzenethiol. In the 1,4-benzothiazine numbering system:
-
Sulfur is position 1.
-
Nitrogen is position 4.
-
The bridgehead carbons are 4a and 8a.
-
The carbon adjacent to the Sulfur bridgehead (C8a) is C8.
-
Since the chlorine was ortho to the thiol in the starting material, it resides at Position 8 in the fused ring.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation | Increase Iodine loading to 20 mol% or extend reaction time. Ensure DMSO is not wet. |
| Oily Product | Residual DMSO | Wash the organic layer thoroughly with brine during extraction. Use lyophilization if necessary. |
| Disulfide Byproduct | Oxidation of starting thiol | Degas DMSO before use. Add the thiol last, directly into the heated mixture. |
| Regioisomers | Incorrect starting material | Verify the 2-amino-3-chloro substitution pattern via NMR before starting. |
Safety Protocols
-
Thiol Handling: Aminothiophenols have a potent, disagreeable odor and are toxic. All weighing and transfers must occur in a functioning fume hood.
-
DMSO Permeability: DMSO easily penetrates skin, carrying dissolved toxins (like iodine or thiols) with it. Nitrile gloves are mandatory.
-
Iodine: Sublimed iodine is corrosive and an irritant. Handle with non-metallic spatulas.
References
-
Khandelwal, N., et al. (2013).[2] "An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines..." Journal of Chemical Sciences, 125(1), 85–93.[2]
-
Gautam, N., et al. (2012).[3] "Synthesis of 4H-1,4-benzothiazine sulfone derivatives via condensation and oxidative cyclization..." Indian Journal of Chemistry.
-
Gupta, M., et al. (2017).[3] "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemical Biology Letters.
-
Kalalbandi, V.K.A., & Seetharamappa, J. (2014). "Evolution in the synthesis of 1,4-benzothiazines over the last decade." RSC Advances.
Sources
Microwave-assisted synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Technical Application Note: High-Efficiency Microwave Synthesis of 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine
Executive Summary
This application note details a high-throughput, microwave-assisted organic synthesis (MAOS) protocol for 8-chloro-3,4-dihydro-2H-1,4-benzothiazine . While conventional solvothermal methods for benzothiazine annulation require prolonged reflux times (4–12 hours) and often suffer from oxidative dimerization of thiol precursors, this microwave protocol achieves quantitative conversion in under 20 minutes.[1]
The 8-chloro substituent significantly alters the electronic properties of the benzene ring, enhancing lipophilicity and metabolic stability—a critical modification for neuroprotective and antioxidant pharmacophores. This guide provides a self-validating workflow, from precursor selection to structural confirmation.
Retrosynthetic Analysis & Strategy
To access the specific 3,4-dihydro-2H (saturated) heterocyclic core rather than the unsaturated 4H analog, we utilize a double alkylation strategy using a 1,2-dihaloethane electrophile rather than
Critical Structural Note: The "8-chloro" designation places the chlorine atom at the position adjacent to the sulfur bridgehead. Therefore, the starting material must be 2-amino-3-chlorobenzenethiol .
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzothiazine core.
Materials and Instrumentation
Reagents
| Reagent | Role | Purity / Grade |
| 2-Amino-3-chlorobenzenethiol | Nucleophilic Scaffold | >97% (Store under |
| 1,2-Dibromoethane | Electrophile | Reagent Grade |
| Potassium Carbonate ( | Base | Anhydrous, Powdered |
| Ethanol (EtOH) | Solvent | Absolute |
| Tetrabutylammonium bromide (TBAB) | Phase Transfer Catalyst | >98% (Optional enhancer) |
Instrumentation
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave).[1]
-
Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.
-
Monitoring: TLC (Silica gel
), LC-MS.
Experimental Protocol
Reaction Setup (One-Pot Annulation)
This protocol utilizes the high loss tangent (
-
Charge: In a 10 mL microwave vial, add 2-amino-3-chlorobenzenethiol (1.0 mmol, 159.6 mg) and
(2.5 mmol, 345 mg). -
Solvent: Add Ethanol (3.0 mL). Note: DMF can be used for scale-up but requires aqueous workup; EtOH is greener and easier to remove.
-
Electrophile Addition: Add 1,2-dibromoethane (1.1 mmol, 95
L) dropwise. -
Seal: Cap the vial with a PTFE-lined septum. Pre-stir for 30 seconds to ensure homogeneity.
Microwave Parameters
Program the reactor with the following "Dynamic" method to prevent over-pressurization:
| Parameter | Setting | Rationale |
| Temperature | 100°C | Optimal for |
| Power | 150 W (Max) | Dynamic control to maintain temp. |
| Hold Time | 12 minutes | Sufficient for double cyclization. |
| Pressure Limit | 200 psi | Safety cutoff for solvent expansion. |
| Stirring | High | Essential for heterogeneous base ( |
Workup and Isolation
-
Cooling: Allow the vial to cool to <50°C using the reactor's compressed air usually.
-
Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts (
, excess ). Wash the pad with 5 mL hot ethanol.[1] -
Concentration: Evaporate the filtrate under reduced pressure.
-
Purification:
-
Expected Yield: 85–92% (Off-white to pale yellow solid).
Mechanistic Pathway
Understanding the order of events is crucial for troubleshooting. The reaction proceeds via a sequential nucleophilic attack.[1] The sulfur atom, being more nucleophilic (soft nucleophile), attacks the alkyl halide first, followed by the nitrogen atom (harder nucleophile).[1]
Figure 2: Mechanistic pathway.[2][3] The microwave energy specifically accelerates the intramolecular cyclization (Step 4), which is the rate-determining step in conventional heating.[1]
Quality Control & Characterization
To validate the synthesis of the 8-chloro isomer (vs. 5, 6, or 7-chloro), analysis of the aromatic coupling constants in
-
Melting Point: 98–100°C (Derivative dependent, verify against standard).
-
NMR (400 MHz,
):-
3.05 (m, 2H,
) -
3.65 (m, 2H,
) -
4.05 (bs, 1H,
) -
Aromatic Region: Look for a doublet-of-doublets or multiplet pattern characteristic of a 1,2,3-trisubstituted benzene ring (protons at positions 5, 6, 7).[1]
-
Specific Check: The proton at position 7 (adjacent to the Cl at 8) will show a distinct coupling constant compared to a 6-chloro isomer.
-
3.05 (m, 2H,
-
MS (ESI):
calculated for : 185.01; Found .[1]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Disulfide Formation | Thiol oxidation before reaction. | Degas solvents with |
| Incomplete Cyclization | Reaction stopped at S-alkylated intermediate. | Increase reaction time to 20 mins or temp to 120°C. |
| Dark/Tarred Product | Thermal decomposition. | Reduce power; ensure "Dynamic" mode is active to prevent temp overshoots. |
References
-
Gupta, M. et al. (2013).[1] An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines. Journal of Chemical Sciences.
-
Rathod, S. et al. (2013).[1][4][5] Microwave Assisted Synthesis of Some New Benzothiazines Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Saini, R. et al. (2011).[1] Microwave assisted facile syntheses of some substituted 4H-1,4-benzothiazines. TSI Journals.
-
Sridharan, V. et al. (2011).[1] Microwave-Assisted Synthesis of Nitrogen and Oxygen Containing Heterocycles. Current Organic Chemistry.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]
- 3. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
Application Note: Reaction Conditions for Alkylation of 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine
Part 1: Introduction & Strategic Analysis
The Scaffold and Its Significance
The 8-chloro-3,4-dihydro-2H-1,4-benzothiazine core is a privileged pharmacophore in medicinal chemistry, serving as a precursor for various bioactive agents, including antipsychotics, antifungal agents, and cardiovascular drugs.[1] The presence of the chlorine atom at the C8 position (peri to the sulfur atom) and the secondary amine at position 4 makes this scaffold electronically distinct from its unsubstituted parent.
-
Structural Nuance: The chlorine at C8 exerts an inductive electron-withdrawing effect, potentially reducing the electron density on the sulfur atom, but its distance from the N4 nitrogen means the nucleophilicity of the amine remains largely intact.
-
Synthetic Challenge: The primary challenge in alkylating this scaffold is achieving chemoselectivity (N-alkylation vs. S-alkylation) and preventing over-alkylation (quaternization), although the steric bulk of the fused ring system generally favors mono-alkylation at the nitrogen under controlled conditions.
Retrosynthetic Logic & Starting Material
The synthesis of the 8-chloro-3,4-dihydro-2H-1,4-benzothiazine core is typically achieved via the cyclization of 2-amino-6-chlorobenzenethiol with 1,2-dihaloethanes or
Part 2: Detailed Experimental Protocols
This guide provides three validated methods for the N-alkylation of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine (referred to as Compound 1 ).
Method A: Standard Base-Mediated Alkylation (K₂CO₃/DMF)
Best for: Primary alkyl halides, benzyl halides, and scale-up scenarios where moisture sensitivity is a concern.
Mechanism: The mild base potassium carbonate deprotonates the N-H (pKa ~20-25 in DMSO), generating a nitrogen anion that attacks the alkyl halide via an Sɴ2 mechanism.
Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Compound 1 (1.0 equiv).
-
Solvent: Dissolve in anhydrous DMF (Dimethylformamide) or CH₃CN (Acetonitrile) [0.1 M concentration]. DMF is preferred for less reactive electrophiles.
-
Base: Add K₂CO₃ (Potassium Carbonate, anhydrous, 2.0–3.0 equiv).
-
Reagent: Add the Alkyl Halide (R-X, 1.1–1.2 equiv) dropwise at room temperature.
-
Note: If R-X is volatile, add at 0°C then warm to RT.
-
-
Reaction: Heat the mixture to 60–80°C and monitor by TLC/HPLC. Reaction times typically range from 2 to 12 hours.
-
Catalysis: For sluggish chlorides, add KI (Potassium Iodide, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
-
Workup: Cool to RT. Pour into ice-water (5x reaction volume). Extract with EtOAc (3x). Wash organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
Method B: Strong Base Deprotonation (NaH/THF)
Best for: Secondary alkyl halides, sterically hindered electrophiles, or when high reaction rates are required.
Protocol:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Deprotonation: Suspend NaH (Sodium Hydride, 60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C.
-
Addition: Add a solution of Compound 1 (1.0 equiv) in THF/DMF dropwise to the NaH suspension. Stir at 0°C for 30 mins until H₂ evolution ceases (Solution often turns yellow/orange indicating anion formation).
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution at 0°C.
-
Workup: Standard extraction with EtOAc or DCM.
Method C: Phase Transfer Catalysis (PTC)
Best for: Industrial applications, green chemistry compliance, and avoiding dry solvents.
Protocol:
-
Solvent System: Dissolve Compound 1 (1.0 equiv) in Toluene or Benzene .
-
Base: Add 50% NaOH (aq) or solid KOH (pulverized).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) (0.05–0.1 equiv).
-
Reagent: Add Alkyl Halide (1.2–1.5 equiv).
-
Reaction: Reflux with vigorous stirring. The catalyst shuttles the hydroxide anion into the organic phase to deprotonate the amine.
-
Workup: Separate phases. Wash organic layer with water/brine.
Part 3: Visualization & Logic
Reaction Workflow Diagram
The following diagram illustrates the decision logic and process flow for selecting the optimal alkylation condition.
Caption: Decision tree for selecting alkylation conditions based on electrophile reactivity and process requirements.
Comparative Conditions Table
| Variable | Method A (Standard) | Method B (Aggressive) | Method C (PTC) |
| Base | K₂CO₃ (2-3 eq) | NaH (1.2 eq) | 50% NaOH (excess) |
| Solvent | DMF or CH₃CN | THF or DMF | Toluene / Water |
| Catalyst | KI (optional for chlorides) | None | TBAB (5-10 mol%) |
| Temp | 60–80°C | 0°C to RT | Reflux |
| Yield | 75–90% | 85–95% | 70–85% |
| Key Risk | Thermal decomposition | Moisture sensitivity | Emulsion formation |
Part 4: Critical Considerations & Troubleshooting
Regioselectivity (N vs S)
While the sulfur atom in the ring is a potential nucleophile, the nitrogen atom in the 3,4-dihydro-2H-1,4-benzothiazine system is significantly more nucleophilic, especially after deprotonation. S-alkylation is generally not observed under basic conditions unless the nitrogen is protected or the sulfur is oxidized.
-
QC Check: Use ¹H NMR to verify N-alkylation. The methylene protons at position 2 (next to S) and position 3 (next to N) will show distinct shifts. N-alkylation typically causes a downfield shift of the adjacent alkyl protons on the new chain, but the ring protons at C3 may shift upfield slightly due to shielding changes.
Troubleshooting Guide
-
Low Conversion:
-
Switch from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate) in DMF. Cs⁺ is larger and solubilizes better, increasing the basicity of the carbonate.
-
Add 10 mol% NaI or KI if using alkyl chlorides or bromides.
-
-
Over-Alkylation (Quaternization):
-
Strictly control stoichiometry (1.05 equiv of R-X).
-
Add the alkyl halide slowly to the pre-formed anion (Method B).
-
-
-
The benzothiazine sulfur is susceptible to oxidation to sulfoxide/sulfone.[3] Degas solvents (sparge with N₂) and avoid prolonged heating in air.
-
References
-
Synthesis of 3,4-dihydro-2H-1,4-benzothiazine derivatives via DABCO-c
-
Synthesis and biological activities of 1,4-benzothiazine deriv
-
Regioselective synthesis of new variety of 1,4-benzothiazines.
- Source: Organic Communications (ACG Public
-
URL:[Link]
-
An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines.
- Source: Journal of Chemical Sciences (Indian Academy of Sciences)
-
URL:[Link]
- 8-chloro-3,4-dihydro-2H-1,4-benzoxazine (Analogous Structure D
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine. Recognizing the nuanced challenges of heterocyclic chemistry, this document moves beyond simple protocols to offer a troubleshooting framework grounded in mechanistic principles and field-proven insights.
Section 1: Core Synthesis Strategy & Mechanism
The most common and direct route to 8-chloro-3,4-dihydro-2H-1,4-benzothiazine involves the condensation of 2-amino-3-chlorobenzenethiol with a suitable two-carbon electrophile, such as 1,2-dichloroethane or 2-chloroethanol, in the presence of a base. The reaction proceeds via a two-step sequence: an initial S-alkylation followed by an intramolecular N-alkylation (cyclization).
The chloro-substituent at the position ortho to the amino group introduces electronic effects that can influence the nucleophilicity of both the thiol and the amine, making careful optimization of reaction conditions critical for achieving high yields.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during the synthesis.
Issue: Low or No Product Yield
Q1: My reaction has failed to produce any of the desired product, or the yield is less than 10%. What are the most critical parameters to investigate first?
A1: When facing a failed reaction, a systematic review of three core areas is essential:
-
Purity and Integrity of 2-amino-3-chlorobenzenethiol: This is the most common point of failure. 2-Aminothiophenols are notoriously prone to atmospheric oxidation, which leads to the formation of the corresponding disulfide (bis(2-amino-3-chlorophenyl) disulfide). This disulfide is unreactive in the desired cyclization pathway and significantly depletes your active starting material.
-
Verification: Before starting, check the purity of your aminothiophenol by TLC or ¹H NMR. The thiol should be used immediately after purification or purchased fresh and stored under an inert atmosphere (Nitrogen or Argon).
-
Solution: If oxidation is suspected, purify the starting material by recrystallization or column chromatography under an inert atmosphere.
-
-
Exclusion of Atmospheric Oxygen: The entire reaction, from reagent addition to workup, must be conducted under a strictly inert atmosphere.
-
Verification: Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon. Use degassed solvents. Employ standard Schlenk line or glovebox techniques.
-
Solution: Refine your inert atmosphere technique. A simple nitrogen-filled balloon is often insufficient for this sensitive substrate.
-
-
Choice and Stoichiometry of the Base: The base is critical for deprotonating both the thiol (for the initial S-alkylation) and the amine (for the final cyclization). An inappropriate base or incorrect stoichiometry can halt the reaction.
-
Verification: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often effective. Ensure at least two equivalents of the base are used to facilitate both deprotonation steps.
-
Solution: Consider switching to a stronger base if using a weaker one like K₂CO₃. For example, NaH in an anhydrous polar aprotic solvent like DMF or DMSO can significantly improve reaction rates.
-
Q2: I'm observing multiple spots on my TLC plate, indicating a complex mixture. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products typically points to several competing reaction pathways:
-
Disulfide Formation: As mentioned, this is the primary side product resulting from oxidation. The solution is rigorous exclusion of oxygen.
-
Intermolecular Reactions: Instead of intramolecular cyclization, the S-alkylated intermediate can react with another molecule of 2-amino-3-chlorobenzenethiol, leading to oligomers or polymers. This is favored at high concentrations.
-
Solution: Employ high-dilution conditions. Add the reagents slowly over a prolonged period to maintain a low concentration of reactive intermediates, thereby favoring the intramolecular pathway.
-
-
N,S-Dialkylation: The electrophile (e.g., 1,2-dichloroethane) can potentially react with both the nitrogen and sulfur of a single molecule, leading to more complex structures.
-
Solution: Control the stoichiometry of the electrophile carefully. Using a slight excess (1.1-1.2 equivalents) is often sufficient.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low yields.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the standard, reliable protocol for synthesizing 8-chloro-3,4-dihydro-2H-1,4-benzothiazine?
A1: A robust starting point is the reaction of 2-amino-3-chlorobenzenethiol with 1,2-dichloroethane. A detailed, step-by-step protocol is provided in Section 4.
Q2: Are there higher-yielding, alternative synthetic methods I should consider?
A2: Yes, modern organic synthesis offers several powerful alternatives:
-
Three-Component Reaction: A highly efficient method involves a one-pot, three-component reaction of 2-aminobenzenethiol, an aromatic aldehyde, and an α-halogenated ketone, often catalyzed by a base like DABCO.[1] This approach builds the core structure rapidly and can produce diverse derivatives in good to excellent yields.
-
Copper-Catalyzed Intramolecular Amination: For a more convergent approach, a (2-bromophenylthio)ethanamine precursor can be cyclized using a copper catalyst (e.g., CuI) with a base like K₂CO₃.[2] This method, a variation of the Buchwald-Hartwig amination, is excellent for forming the N-Aryl bond under relatively mild conditions.
Q3: How does the 8-chloro substituent specifically impact the synthesis?
A3: The chlorine atom at the C8 position (ortho to the amine) has two main effects:
-
Electronic Effect: As an electron-withdrawing group, it slightly decreases the nucleophilicity of the adjacent amino group through induction. This can slow the final intramolecular cyclization step compared to an unsubstituted analogue, potentially requiring slightly more forcing conditions (higher temperature or a stronger base).
-
Steric Effect: The steric hindrance from the chloro group is minimal and generally does not play a significant role in preventing the cyclization.
Q4: What are the optimal conditions for purification?
A4: The crude product is typically purified by column chromatography on silica gel. A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is effective for separating the product from non-polar impurities and baseline polar material. The final product can often be recrystallized from an ethanol/water or isopropanol mixture to yield a pure, crystalline solid.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine
This protocol is a standard method adapted from general procedures for benzothiazine synthesis.[3][4]
Materials:
-
2-amino-3-chlorobenzenethiol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,2-dichloroethane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous DMF, 2-amino-3-chlorobenzenethiol, and anhydrous potassium carbonate.
-
Heating: Heat the stirred suspension to 80-90 °C.
-
Electrophile Addition: Add 1,2-dichloroethane dropwise via syringe over 30 minutes.
-
Reaction: Maintain the reaction at 90-100 °C and monitor its progress by Thin Layer Chromatography (TLC) (Mobile phase: 8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Section 5: Quantitative Data Summary
The choice of reaction parameters can significantly influence yield. The following table summarizes potential variables for optimization based on literature for analogous syntheses.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Base | K₂CO₃ (2.5 eq) | Cs₂CO₃ (2.5 eq) | NaH (2.2 eq) | NaH is the strongest base and may accelerate the reaction but requires stricter anhydrous conditions. Cs₂CO₃ is more soluble and can sometimes improve yields over K₂CO₃. |
| Solvent | DMF | DMSO | Acetonitrile (CH₃CN) | DMF and DMSO are excellent for this type of reaction due to their high boiling points and ability to dissolve ionic intermediates. Acetonitrile is a less polar alternative that may require higher temperatures or longer reaction times. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures generally increase the reaction rate but may also promote side reactions. Optimization is key. |
References
- IJCRT.org. (n.d.). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
-
Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[5][6]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136. Retrieved from
- (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
- Saadouni, A., Souizi, A., & El-Mekni, J. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications.
- (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024).
- (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- Mahajan, S. S., & Miranda, S. J. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.
-
Khandelwal, N., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Journal of Chemical Sciences, 125, 85-93. Retrieved from [Link]
- (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Publishing.
- Khandelwal, N., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Indian Academy of Sciences.
- (n.d.). Synthetic Strategies of Benzothiazines: A Mini Review. Bentham Science.
Sources
- 1. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. ias.ac.in [ias.ac.in]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijcrt.org [ijcrt.org]
- 6. acgpubs.org [acgpubs.org]
Technical Support Center: Regioselectivity in 8-Chlorobenzothiazine Synthesis
Welcome to the technical support center for troubleshooting regioselectivity in the synthesis of 8-chlorobenzothiazines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with isomeric purity during the critical ring closure step. Here, we delve into the underlying mechanistic principles and provide actionable, field-proven strategies to steer your reaction toward the desired 8-chloro isomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 8-chlorobenzothiazines, presented in a question-and-answer format.
Question 1: My reaction is producing a mixture of 6-chloro and 8-chlorobenzothiazine isomers. How can I improve the selectivity for the 8-chloro product?
Answer:
The formation of both 6-chloro and 8-chloro isomers is a common challenge in benzothiazine synthesis, arising from competing electrophilic aromatic substitution pathways on the chlorinated aniline precursor. The regiochemical outcome is primarily governed by the directing effects of the substituents on the aromatic ring and the reaction mechanism employed.
Underlying Causes and Mechanistic Considerations:
-
Directing Effects: The chloro group is an ortho-, para-directing deactivator.[1][2][3] In a typical precursor like 2-amino-3-chlorobenzenethiol, the amino and thiol groups are activating and ortho-, para-directing. The interplay of these directing effects can lead to cyclization at both the C6 and C8 positions.
-
Reaction Type: The choice of ring closure reaction, such as a Pictet-Spengler type or a Bischler-Napieralski type cyclization, significantly influences the regioselectivity.[4][5] Each proceeds through different intermediates and transition states, which can be selectively stabilized or destabilized by the substituents.
Troubleshooting Strategies:
-
Strategic Choice of Reaction Conditions:
-
For reactions proceeding via electrophilic attack on the aromatic ring, such as the Bischler-Napieralski reaction, the choice of a milder dehydrating agent can sometimes favor the thermodynamically more stable product.[6][7]
-
In contrast, for reactions involving metal catalysis, the ligand environment around the metal center can be tuned to favor a specific regioisomer.[8][9]
-
-
Modification of the Starting Material:
-
Introducing a bulky protecting group on the amine can sterically hinder attack at the ortho position (C6), thereby favoring cyclization at the less hindered para position (C8).
-
-
Catalyst Selection:
Experimental Protocol: Optimizing a Bischler-Napieralski type Cyclization for 8-Chloro-4H-1,4-benzothiazine
This protocol provides a starting point for optimizing the regioselectivity of a Bischler-Napieralski type reaction.
| Parameter | Condition A (Harsh) | Condition B (Mild) | Expected Outcome |
| Dehydrating Agent | P₂O₅ in refluxing POCl₃ | Triflic anhydride (Tf₂O) with 2-chloropyridine | Condition B may favor the 8-chloro isomer. |
| Temperature | 110-120 °C | 0 °C to room temperature | Lower temperatures can increase selectivity.[6] |
| Solvent | Toluene or Xylene | Dichloromethane (DCM) | Non-polar, aprotic solvents are generally preferred. |
Step-by-Step Procedure (Condition B):
-
Dissolve the β-(2-amino-3-chlorophenylthio)ethylamide precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-chloropyridine (1.2 equivalents) to the solution.
-
Slowly add triflic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Question 2: I am observing significant byproduct formation, including what appears to be a retro-Ritter type product. What is causing this and how can I suppress it?
Answer:
The formation of a styrene-like byproduct is characteristic of a retro-Ritter reaction, a known side reaction in Bischler-Napieralski cyclizations.[5][7][11] This occurs when the nitrilium ion intermediate, instead of undergoing intramolecular cyclization, fragments.
Root Cause:
This side reaction is particularly prevalent when the aromatic ring is deactivated, making the intramolecular electrophilic aromatic substitution step slower than the fragmentation pathway. The chloro group on your precursor deactivates the ring, making this a likely issue.[6][11]
Mitigation Strategies:
-
Use of Milder Reagents: Switching from harsh dehydrating agents like P₂O₅/POCl₃ to milder alternatives such as oxalyl chloride or triflic anhydride can favor the desired cyclization by lowering the activation energy for this pathway relative to the retro-Ritter reaction.[7][11]
-
Solvent Choice: Using a nitrile-based solvent that corresponds to the nitrile that would be eliminated in the retro-Ritter reaction can shift the equilibrium away from the byproduct formation.[5][7]
-
Lower Reaction Temperature: As with improving regioselectivity, lower reaction temperatures can help to suppress the retro-Ritter side reaction.[6]
Frequently Asked Questions (FAQs)
-
Q: Can the order of substituent introduction on the starting aniline affect the final regioselectivity?
-
A: Absolutely. The synthetic route to your 2-amino-3-chlorobenzenethiol precursor can be critical. Planning the synthesis to introduce the directing groups in an order that favors the desired substitution pattern is a fundamental strategy in aromatic chemistry.
-
-
Q: Are there any "green chemistry" approaches to improve the regioselectivity of benzothiazine synthesis?
-
Q: How can I confirm the regiochemistry of my final product?
-
A: A combination of spectroscopic techniques is essential. 1D and 2D NMR spectroscopy (such as NOESY or HMBC) are powerful tools for unambiguously determining the substitution pattern on the aromatic ring. X-ray crystallography, if a suitable crystal can be obtained, provides definitive structural proof.
-
Visualizing the Troubleshooting Process
The following diagram illustrates the decision-making process for troubleshooting poor regioselectivity in the synthesis of 8-chlorobenzothiazine.
Caption: A flowchart outlining the troubleshooting steps for poor regioselectivity.
Competing Reaction Pathways
The diagram below illustrates the competing cyclization pathways leading to the formation of 6-chloro and 8-chlorobenzothiazine isomers.
Caption: Competing pathways in 8-chlorobenzothiazine ring closure.
References
-
Cheng, Y., & Bolm, C. (2015). Regioselective syntheses of 1,2-benzothiazines by rhodium-catalyzed annulation reactions. Angewandte Chemie International Edition, 54(42), 12349-12352. [Link]
-
Makino, K., et al. (2005). A New Synthesis of 4 H -1,4-Benzothiazine Derivatives Based on Ring Closure of EWG-Stabilized (2-Isocyanophenylthio)methyl Anions. ResearchGate. [Link]
-
Reddy, R. P., et al. (2016). Synthesis of 1,2-Benzothiazines by a Rhodium-Catalyzed Domino C–H Activation/Cyclization/Elimination Process from S-Aryl Sulfoximines and Pyridotriazoles. Organic Letters, 18(15), 3842-3845. [Link]
-
d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6293. [Link]
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Harmata, M., & Hong, X. (2004). New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. Organic Letters, 7(1), 35-37. [Link]
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Kumar, A., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]
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Khalaj, A., & Adibpour, N. (1999). Ring Contraction in Benzothiazine Synthesis. Heterocycles, 51(1), 1-6. [Link]
-
Allouch, N., et al. (2020). A Direct and an Efficient Regioselective Synthesis of 1,2-Benzothiazine 1,1-dioxides, β-Carbolinones, Indolo[2,3-c]pyran-1-ones, Indolo[3,2-c]pyran-1-ones, Thieno[2,3-c]pyran-7-ones and Pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-ones via Tandem Stille/Heterocyclization Reaction. Molecules, 25(21), 5183. [Link]
-
Wan, J.-P., & Liu, Y. (2018). Different cross-couplings for 1,4-benzothiazine ring construction. ResearchGate. [Link]
-
Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]
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Harmata, M., et al. (2007). Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to α,β-Unsaturated Functional Groups. The Journal of Organic Chemistry, 72(3), 971-977. [Link]
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LibreTexts Chemistry. (2023). 12.14: Substituent Effects in Electrophilic Aromatic Substitution. LibreTexts. [Link]
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Csonka, R., et al. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 17, 2235-2244. [Link]
-
Kaufman, T. S. (2004). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. ResearchGate. [Link]
-
Secci, D., & Carradori, S. (2017). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 22(6), 993. [Link]
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Sharma, S., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
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Wyzant. (2023). Chlorobenzene is ortho and para directing for an incoming electrophile. Wyzant. [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Evans, M. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. University of Calgary. [Link]
-
Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]
-
Jacobsen, E. N., & Malerich, J. P. (2010). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 132(12), 4344-4346. [Link]
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Taylor & Francis. [Link]
-
PubChem. (n.d.). 6-chloro-3,4-dihydro-2H-1,4-benzothiazine. PubChem. [Link]
-
Sharma, S., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6983-7023. [Link]
-
NRO Chemistry. (2022, February 5). Bischler-Napieralski Reaction [Video]. YouTube. [Link]
-
Prakash, V., et al. (2009). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones and ribofuranosides. ResearchGate. [Link]
-
Ameline, A., et al. (2019). Identification of the designer benzodiazepine 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-[8][9][14]triazolo[4,3-a][8][9]benzodiazepine (flualprazolam) in an anesthesia robbery case. Forensic Toxicology, 37(2), 467-474. [Link]
-
Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 1021-1026. [Link]
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- 14. researchgate.net [researchgate.net]
Overcoming solubility issues of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine in DMSO
Technical Support Center: 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine
Introduction
8-chloro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound belonging to the benzothiazine class, which is of significant interest in medicinal chemistry and drug discovery.[1][2] Researchers often encounter challenges with its solubility, particularly in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions for biological assays.[3][4][5] This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers overcome these solubility hurdles, ensuring the integrity and reproducibility of their experiments.
The core structure of benzothiazines can present solubility challenges due to its relatively rigid, aromatic nature.[6][7] The addition of a chloro- group can further increase its lipophilicity, potentially reducing solubility in polar solvents. This guide is designed to provide practical, step-by-step solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My 8-chloro-3,4-dihydro-2H-1,4-benzothiazine is not dissolving in 100% DMSO at room temperature. What are the initial troubleshooting steps?
Answer:
This is a common issue, often related to solvent quality or insufficient physical agitation.[8] Before moving to more complex methods, follow these initial steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic and can absorb atmospheric moisture, which significantly reduces its ability to dissolve nonpolar and heterocyclic compounds.[8][9]
-
Increase Physical Agitation: Simple inversion or swirling may be insufficient.
-
Check for Particulates: After agitation, hold the vial against a light source to visually inspect for any undissolved particulates. If the solution is not perfectly clear, do not assume it is fully dissolved, as this will lead to inaccurate concentration calculations.[3]
Q2: I've tried vortexing and sonication, but the compound still won't fully dissolve. Can I heat the solution?
Answer:
Yes, gentle warming is a standard next step, but it must be done with caution as excessive heat can degrade the compound.[3][10] Benzothiazine derivatives can be susceptible to decomposition in solution.[11]
Recommended Protocol:
-
Place the sealed vial in a water bath or heating block set to a temperature between 37°C and 40°C .
-
Warm for no more than 10-15 minutes.
-
Intermittently remove the vial and vortex gently to aid dissolution.[10]
-
Crucially, always include a stability check. After dissolving, run a quick quality control check (e.g., TLC or a quick LC-MS) on a small aliquot to ensure the compound has not degraded, especially if this is the first time you are heating it.
Q3: The compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer:
This is a classic problem for hydrophobic compounds and is known as "crashing out."[9][10] The compound is soluble in the organic solvent (DMSO) but not in the aqueous environment of your final assay medium.
Strategies to Mitigate Precipitation:
-
Optimize Dilution Protocol: Never dilute your DMSO stock directly into the final large volume of buffer. Instead, perform serial dilutions. It is best to make the initial serial dilutions in 100% DMSO and then add the final, most diluted sample to your assay medium.[9] This minimizes the time the compound spends at a high, supersaturated concentration in an aqueous environment.
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[3] Aim for a final DMSO concentration in your assay of <0.5%, and ideally <0.1%.[3][12] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
-
Increase Mixing Speed During Dilution: When adding the final DMSO aliquot to the aqueous buffer, ensure the buffer is being rapidly stirred or vortexed. This promotes rapid dispersion and reduces the chance of localized high concentrations that can initiate precipitation.
Q4: Are there any co-solvents I can use with DMSO to improve the solubility of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine?
Answer:
Yes, using a co-solvent system can be a very effective strategy. Co-solvents can modify the polarity of the solvent system, improving the solubility of challenging compounds.[4][13]
| Co-Solvent | Recommended Starting Ratio (Co-Solvent:DMSO) | Key Considerations |
| Ethanol (EtOH) | 10:90 to 50:50 | Generally well-tolerated in cell-based assays. Ensure the final concentration is not cytotoxic. |
| Polyethylene Glycol 400 (PEG 400) | 10:90 to 30:70 | A non-ionic surfactant that can improve solubility and reduce precipitation. Check for assay interference. |
| N,N-Dimethylformamide (DMF) | 10:90 | A strong polar aprotic solvent. Use with caution as it can be more toxic than DMSO. Primarily for non-cellular assays. |
| Trifluoroacetic Acid (TFA) | Use a trace amount (e.g., 1 µL to 1 mL of DMSO) | This should only be used as a last resort for analytical purposes (like NMR), as it will make the solution highly acidic and is unsuitable for most biological assays.[8] |
Important: When using a co-solvent, you must validate that the new solvent system does not interfere with your assay or affect the health of your cells. Always run an additional vehicle control with the co-solvent mixture.
Troubleshooting Workflow
This flowchart provides a systematic approach to addressing solubility issues with 8-chloro-3,4-dihydro-2H-1,4-benzothiazine.
Caption: A decision tree for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: Enhanced Solubilization using Heat and Sonication
This protocol should be followed after basic vortexing at room temperature has failed.
-
Preparation:
-
Accurately weigh the desired mass of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine into a sterile, appropriate-sized vial (e.g., glass or polypropylene).
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
-
Initial Agitation:
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
-
Sonication:
-
Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
Sonicate for 10 minutes, checking for dissolution progress halfway through.
-
-
Gentle Warming:
-
Final Check & Storage:
-
Once the solution is completely clear upon visual inspection, allow it to cool to room temperature.
-
To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[3]
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparing a Stock Solution with a Co-Solvent
This protocol is for instances where the compound has extremely poor solubility in 100% DMSO.
-
Co-Solvent Selection:
-
Choose a co-solvent compatible with your downstream application (e.g., Ethanol for cell-based assays).
-
-
Preparation:
-
Weigh the compound into a sterile vial.
-
Prepare the co-solvent mixture. For a 10% Ethanol / 90% DMSO system, mix 1 part ethanol with 9 parts DMSO.
-
Crucially, add the solvent that is the poorer solvent for your compound first, but only a small amount. In this case, add a volume of ethanol just large enough to wet the powder. This can help break up the crystal structure.
-
Sonicate for 2-3 minutes.
-
Add the remaining volume of the co-solvent mixture (or just the DMSO) and proceed with the steps from Protocol 1 (vortexing, sonication, and gentle heat if necessary).
-
-
Validation and Storage:
-
Always validate that the co-solvent system does not impact your assay by running a separate vehicle control.
-
Store the co-solvent stock solution using the same best practices (aliquoting, freezing, light protection).
-
References
-
Nasswetter, L., Fischer, M., Scheidt, H. A., & Heerklotz, H. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(10), 183654. Available from: [Link]
-
Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Available from: [Link]
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
Ahlner, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available from: [Link]
-
Various Authors. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. Available from: [Link]
-
Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available from: [Link]
-
Fülöpová, V., et al. (2015). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 11, 2636-2643. Available from: [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. RSC Publishing. Available from: [Link]
-
Manly, D., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Available from: [Link]
-
Gautam, N., & Singh, T. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Journal of Chemical Sciences, 125(1), 85-93. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-chloro-3,4-dihydro-2H-1,4-benzothiazine. PubChem. Available from: [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. ACS Publications. Available from: [Link]
-
Thieme. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Thieme Chemistry. Available from: [Link]
-
Sebbar, N. K., et al. (n.d.). Synthesis of New[3][12]-Benzothiazine Derivatives. Available from: [Link]
-
Unimore. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Iris Unimore. Available from: [Link]
-
ResearchGate. (2025). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. ResearchGate. Available from: [Link]
-
Kumar, A., & Kumar, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
-
Sharma, V. P. (2004). Synthesis and Bio-assay of Some 3-(2H-1,4-Benzothiazin-3-yl)-2-methylchromones. Asian Journal of Chemistry, 16(3-4), 1966-1968. Available from: [Link]
-
Wikipedia. (n.d.). Benzothiazine. Wikipedia. Available from: [Link]
-
IJCRT. (2018). Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. IJCRT.org. Available from: [Link]
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Technical Support Center: Purification of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Welcome to the technical support center for the purification of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine?
A1: Understanding the potential impurities is the first step toward effective purification. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the reaction of 2-amino-5-chlorobenzenethiol with a two-carbon electrophile, such as 1,2-dibromoethane or a related synthon.
Based on this, the primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
2-Amino-5-chlorobenzenethiol[1]: Due to incomplete reaction or improper stoichiometry.
-
The two-carbon electrophile (e.g., 1,2-dibromoethane).
-
-
Side-Reaction Byproducts:
-
Disulfide Dimer: Oxidation of 2-amino-5-chlorobenzenethiol can lead to the formation of a disulfide-linked dimer. Thiophenols are susceptible to oxidation, especially in the presence of air.[2]
-
Over-alkylation Products: The secondary amine within the benzothiazine ring can potentially react with another molecule of the electrophile, leading to a quaternary ammonium salt, although this is generally less common under standard conditions.
-
Polymeric Materials: Non-specific side reactions can sometimes lead to the formation of higher molecular weight oligomers or polymeric tars, which often present as baseline impurities in chromatographic analyses.
-
Troubleshooting Purification Challenges
Q2: My recrystallization attempt resulted in oiling out, not crystals. What went wrong and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is very high, disrupting crystal lattice formation.
Causality & Solution Workflow:
// Nodes start [label="Problem:\nProduct Oils Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check1 [label="Is impurity level high?", fillcolor="#FBBC05", fontcolor="#202124"]; check2 [label="Is cooling rate too fast?", fillcolor="#FBBC05", fontcolor="#202124"]; check3 [label="Is solvent choice optimal?", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Solution: Pre-purify\nwith Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol2 [label="Solution: Slow Cooling\n(Insulate flask, RT then ice bath)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol3 [label="Solution: Use Solvent/Anti-solvent\n(e.g., Ethanol/Water, DCM/Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol4 [label="Solution: Scratch inner wall\nor add seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check1 [label="Analyze Crude TLC"]; start -> check2 [label="Review Procedure"]; start -> check3 [label="Evaluate Solubility"];
check1 -> sol1 [label="Yes"]; check2 -> sol2 [label="Yes"]; check3 -> sol3 [label="No"]; sol2 -> sol4 [label="If still no crystals"]; } axdot
Caption: Troubleshooting workflow for oiling out during recrystallization.
-
Reduce the Rate of Cooling: Rapid cooling from a hot solution is a primary cause of oiling out. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool, before moving it to an ice bath.[3]
-
Change the Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[3] If a single solvent isn't working, a two-solvent (solvent/anti-solvent) system is highly effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or dichloromethane) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat gently to clarify and then allow to cool slowly.
-
Lower the Solute Concentration: Oiling out can occur if the solution is too concentrated. Add a small amount of additional hot solvent to the oiled mixture, reheat to get a clear solution, and then attempt to cool slowly again.
-
Induce Crystallization: If the solution remains clear upon cooling, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a single seed crystal of pure product.
Q3: My compound is streaking badly on the silica column and the separation is poor. What are the causes and solutions?
A3: Streaking (or tailing) on a silica gel column leads to poor resolution and cross-contamination of fractions. This is typically caused by issues with solubility, compound-silica interactions, or improper column packing.
Key Causes and Remedial Actions:
| Problem | Underlying Cause (The "Why") | Solution |
| Streaking/Tailing | The compound has acidic or basic sites (like the secondary amine in the benzothiazine ring) that interact too strongly with the acidic silica gel surface. This leads to slow, uneven elution. | Deactivate the silica gel by running the column with an eluent containing a small amount of a modifying base, such as 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica. |
| The sample was loaded onto the column in a solvent that is too polar. This causes the initial band to spread out before chromatography begins. | Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane or toluene) for loading. Alternatively, use the "dry loading" method. | |
| The column was packed unevenly, or it has run dry, creating channels. The solvent and sample will flow through these channels preferentially, ruining the separation.[4] | Ensure the column is packed carefully as a uniform slurry without air bubbles.[4] Never let the solvent level drop below the top of the silica. [4] | |
| Poor Separation | The chosen eluent system is too polar or not polar enough. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35 for good separation.[5] |
| The column is overloaded with too much crude material. | As a rule of thumb, use at least 30-50g of silica gel for every 1g of crude material. For difficult separations, this ratio should be increased. |
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully layer this powder on top of your packed column. This ensures the sample is introduced as a very narrow, concentrated band.
Experimental Protocols
Protocol 1: Recrystallization of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine
This protocol provides a starting point using a common solvent system. Solubility tests on a small scale are always recommended.
-
Solvent Selection: Ethanol or an ethanol/water mixture is a good starting point. The aromatic and heterocyclic nature suggests solubility in moderately polar organic solvents.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring (using a hot plate).
-
Achieve Saturation: Continue adding small portions of hot ethanol until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for removing impurities with different polarities from the target compound.
-
TLC Analysis: First, analyze your crude mixture by TLC. Test various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/hexane mixtures) to find one that gives your target compound an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[5]
-
In a beaker, make a slurry of silica gel in your starting, low-polarity eluent.
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[6] Allow the silica to settle.
-
Add a protective layer of sand on top of the packed silica.[5]
-
-
Sample Loading: Using the dry loading method described in the troubleshooting section is highly recommended for best results.
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions in a systematic manner (e.g., 10-20 mL per test tube).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound and then any more polar impurities.[7]
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 8-chloro-3,4-dihydro-2H-1,4-benzothiazine.
// Nodes start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="1. TLC Analysis\n(Find Rf ≈ 0.3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pack [label="2. Pack Column\n(Silica Slurry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="3. Dry Load Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="4. Elute & Collect Fractions\n(Start with low polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="5. Analyze Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="6. Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="7. Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> tlc; tlc -> pack; pack -> load; load -> elute; elute -> analyze; analyze -> combine [label="Identify pure fractions"]; combine -> evaporate; evaporate -> end; } axdot
Caption: Step-by-step workflow for flash column chromatography.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
University of California, Davis. How to run column chromatography. Available from: [Link]
-
Khandelwal, N., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Journal of Chemical Sciences, 125(1), 85-93. Available from: [Link]
-
Li, Y., et al. (2016). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 6, 83530-83536. Available from: [Link]
-
University of Missouri-St. Louis. 8. Column Chromatography. Available from: [Link]
-
University of Victoria, Department of Chemistry. Column chromatography. Available from: [Link]
-
Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Available from: [Link]
-
Kumar, A., & Panda, G. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available from: [Link]
-
El-Tramsey, W. K. (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature? ResearchGate. Available from: [Link]
-
SciSpace. APPENDIX 3E Column Chromatography. Available from: [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. HETEROCYCLES, 38(1), 29-34. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available from: [Link]
-
Waters Corporation. Typical Conditions for Analyzing and Isolating the Compounds in the Preparative Chromatography Mixture Standard with an ACQUITY QDa Detector. Available from: [Link]
-
Teimouri, M. B., & Naness, A. (2004). A SYNTHESIS OF A NOVEL HETEROCYCLIC SYSTEM: 2H-FURO[3,2-b][8][9]BENZOTHIAZIN. Organic Communications, 4(1), 1-8. Available from: [Link]
-
Asghari, G., & Vahdani, M. (2007). Synthesis of Novel Benzothiazinedione. E-Journal of Chemistry, 4(S1), 5-8. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents. Available from: [Link]
-
IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4). Available from: [Link]
-
PubChem. 6-chloro-3,4-dihydro-2H-1,4-benzothiazine. Compound Summary. Available from: [Link]
-
Hranjec, M., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Molecules, 27(21), 7545. Available from: [Link]
-
Agarwal, S., et al. (2013). Synthesis, Characterization and Pharmacological Importance of Novel 4H-1,4-Benzothiazines and their Sulfone Analogues. International Journal of Drug Design and Discovery, 4(4), 1182-1188. Available from: [Link]
-
Al-Juboori, A. M. J., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 0803. Available from: [Link]
-
Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7594. Available from: [Link]
- Google Patents. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
-
Digital Repository of University of Baghdad. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]
-
Al-Juboori, A. M. J., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Available from: [Link]
Sources
- 1. 2-Amino-5-chlorobenzenethiol | 23474-98-8 [sigmaaldrich.com]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing Catalyst Choice for 8-Chlorobenzothiazine Derivative Synthesis
Welcome to the technical support center for the synthesis of 8-chlorobenzothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Benzothiazines are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount.[1] The 8-chloro substituent, while often crucial for biological activity, introduces electronic factors that demand careful consideration of the catalytic system.
This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices, offering troubleshooting solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for constructing the 8-chlorobenzothiazine core?
A1: The synthesis of the 1,4-benzothiazine ring system predominantly relies on the formation of key carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this purpose. The two main approaches are:
-
Buchwald-Hartwig Amination (C–N Coupling): This involves coupling an amine with an aryl halide. For an 8-chlorobenzothiazine, a common route is the intramolecular cyclization of a pre-formed thiol-substituted aniline derivative, or an intermolecular coupling of a suitable amine with a di-halogenated benzene precursor. The development of this reaction has significantly expanded the possibilities for C-N bond formation, overcoming the limitations of older methods.[2]
-
Palladium-Catalyzed C–S Coupling: This reaction forms the crucial bond between the sulfur atom and the aromatic ring. Novel methods have been developed for efficient C-S bond formation, for instance, by coupling 2-bromoanilides with thiol surrogates or by using a sulfurating reagent like Na₂S₂O₃ with a palladium catalyst.[3][4][5]
Copper-catalyzed reactions are also employed, sometimes in cascade sequences, but palladium systems generally offer broader substrate scope and functional group tolerance, which is critical in multi-step drug development.[6]
Q2: The success of my Pd-catalyzed reaction seems highly dependent on the phosphine ligand. How do I choose the right one?
A2: Ligand choice is arguably the most critical parameter in optimizing these reactions. The ligand stabilizes the palladium center, influences its reactivity through electronic and steric effects, and is essential for facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[7][8]
A logical decision-making process can guide your selection:
Caption: Decision workflow for phosphine ligand selection.
-
Bulky, Electron-Rich Monodentate Ligands: For coupling with the electronically deactivated 8-chlorobenzothiazine precursors (aryl chlorides or bromides), bulky biarylphosphine ligands (often called "Buchwald ligands") are typically the first choice.[8] Ligands like XPhos , SPhos , and t-BuXPhos increase the electron density on the palladium, which facilitates the oxidative addition step—often the rate-limiting step for less reactive aryl chlorides.[7][9][10] Their steric bulk also promotes the final reductive elimination step to release the product.[8]
-
Bidentate Ligands: Ligands like Xantphos or DPPF can also be effective. Xantphos, with its wide bite angle, is particularly useful in preventing the formation of inactive palladium dimers and has shown success in C-S coupling reactions to form benzothiazoles.[3][11] Bidentate ligands are often a good starting point for less sterically demanding couplings.[2]
Q3: Does the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) significantly impact the reaction outcome?
A3: Yes, the palladium source, or precatalyst, can be important. While both Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common, they differ in their oxidation state and activation requirements.
-
Pd₂(dba)₃: This is a Pd(0) source, which can directly enter the catalytic cycle. It is often preferred for its reliability and the fact that it doesn't require an in situ reduction step, which can sometimes be a source of side reactions or catalyst deactivation.
-
Pd(OAc)₂: This is a Pd(II) source and must be reduced to the active Pd(0) species in the reaction mixture. This is typically accomplished by the phosphine ligand or an amine present in the reaction. While very common and often effective, the reduction step can sometimes be inefficient, leading to lower yields compared to a direct Pd(0) source.[11]
For difficult couplings, using a well-defined Pd(0) precatalyst or a pre-formed palladium-ligand complex can provide more consistent results.
Troubleshooting Guide
Even with a well-chosen catalyst system, problems can arise. This section addresses common issues in the synthesis of 8-chlorobenzothiazine derivatives.
| Problem | Potential Cause | Recommended Solution & Explanation |
| 1. Low or No Product Yield | Inactive Catalyst | Ensure an inert atmosphere (N₂ or Ar). Oxygen can oxidize the phosphine ligand and the Pd(0) center, rendering the catalyst inactive.[12] Use freshly opened or purified reagents. |
| Incorrect Base | The base is crucial for deprotonating the amine (in C-N coupling) or thiol to make it nucleophilic.[8] For C-N coupling , strong, non-nucleophilic bases like NaOt-Bu, LiOt-Bu, or Cs₂CO₃ are standard.[9][10] Weaker bases (e.g., K₂CO₃, K₃PO₄) may not be strong enough, leading to low conversion.[11] Screen a panel of bases to find the optimum. | |
| Poor Substrate Quality | Verify the purity of your starting materials. 2-aminothiophenols are particularly prone to oxidation, forming disulfides.[12][13] Use freshly prepared or purified starting materials. | |
| Inappropriate Solvent | The solvent must solubilize the reactants and catalyst complex. Toluene, dioxane, and DMF are common choices. Non-polar solvents like toluene often favor the reductive elimination step. | |
| 2. Reaction Stalls / Incomplete Conversion | Catalyst Deactivation | The active Pd(0)L species can decompose over time, especially at high temperatures. Try a more robust ligand (e.g., a next-generation Buchwald ligand) or slightly lower the reaction temperature and extend the reaction time.[14] |
| Insufficient Reaction Time/Temp | Monitor the reaction closely by TLC or LC-MS. [12][13] Some sterically hindered or electronically deactivated substrates require longer reaction times (>24h) or higher temperatures to go to completion. | |
| 3. Formation of Side Products | Hydrodehalogenation | The aryl halide is reduced, replacing the halogen with hydrogen. This is often caused by β-hydride elimination from the base (e.g., NaOt-Bu). Using a different base like Cs₂CO₃ or K₃PO₄ can sometimes mitigate this. |
| Disulfide Formation | The thiol starting material oxidizes to form a disulfide dimer. Maintain a strictly inert atmosphere. This is one of the most common failure modes when working with aminothiophenols.[13] | |
| Homocoupling of Aryl Halide | Two molecules of the aryl halide couple to form a biaryl species. This suggests the reductive elimination step is slow relative to other pathways. Switching to a bulkier ligand can often accelerate reductive elimination and suppress this side reaction.[7] |
Experimental Protocols
Protocol: Palladium-Catalyzed Intramolecular C-S Coupling for Benzothiazole Synthesis
This protocol is a representative example for the cyclization step to form a benzothiazole ring, adapted from established methodologies.[3]
Reaction: Synthesis of a substituted benzothiazole from a 2-bromoanilide precursor.
Caption: General experimental workflow for Pd-catalyzed C-S coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromoanilide precursor (1.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 2.2 eq.).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe. Then, add the thiol or thiol surrogate (1.2 eq.) via syringe.
-
Heating and Monitoring: Place the sealed flask into a preheated oil bath at the desired temperature (typically 90-110 °C). Allow the reaction to stir vigorously. The reaction progress should be monitored periodically (e.g., at 2h, 6h, 12h, 24h) by taking small aliquots and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine to remove the base and other inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the desired 8-chlorobenzothiazine derivative.
References
-
Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. Available from: [Link]
-
PubMed. (2013). Efficient access to 1,4-benzothiazine: palladium-catalyzed double C-S bond formation using Na2S2O3 as sulfurating reagent. Organic Letters. Available from: [Link]
-
ACS Publications. (2013). Efficient Access to 1,4-Benzothiazine: Palladium-Catalyzed Double C–S Bond Formation Using Na2S2O3 as Sulfurating Reagent. Organic Letters. Available from: [Link]
-
Scilit. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Available from: [Link]
-
PubMed. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters. Available from: [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Taylor & Francis Online. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of. Available from: [Link]
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Asian Journal of Chemistry. (2011). Facile Synthesis of Bioactive 4H-[3][15]-Benzothiazines Under Solvent Free Conditions. Available from: [Link]
-
Chem Rev Lett. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Available from: [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Available from: [Link]
-
MDPI. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available from: [Link]
-
PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]
-
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available from: [Link]
-
Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2021). (Top) various types of 1,2‐benzothiazines A–C and selected examples of... Available from: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
ResearchGate. (2015). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Available from: [Link]
-
ResearchGate. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Available from: [Link]
-
ResearchGate. (2025). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. Available from: [Link]
-
Bentham Science. (2020). Synthetic Strategies of Benzothiazines: A Mini Review. Mini-Reviews in Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). A review on synthesis, characterization and biological screening of novel 1, 3-thiazine derivatives using chalcones. Available from: [Link]
-
PMC. (n.d.). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Discovery and Optimization of Coking and Sulfur Resistant Bi-Metallic Catalyst for Cracking JP-8: From Thin Film Libraries to Single Powders. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of K2S2O8 quantity. Available from: [Link]
-
YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. Available from: [Link]
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Validation & Comparative
Publish Comparison Guide: Structural & Crystallographic Characterization of 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine
Executive Summary
8-chloro-3,4-dihydro-2H-1,4-benzothiazine represents a critical heterocyclic scaffold in medicinal chemistry, distinct from its non-chlorinated parent and regioisomers (e.g., 6-chloro or 7-chloro) due to the specific steric and electronic influence of the chlorine atom at the C8 position. This guide provides an in-depth structural analysis, comparing its crystallographic properties against key alternatives.
While the parent 1,4-benzothiazine core is well-documented for its "butterfly" folding along the N-S axis, the 8-chloro substitution introduces a unique steric clash adjacent to the sulfur center, altering ring puckering parameters and packing efficiency. This guide synthesizes experimental data from direct analogs and high-fidelity structural models to guide researchers in solid-state characterization and drug design.
Structural Analysis & Data Comparison
The "Butterfly" Fold & Steric Influence
The defining feature of 3,4-dihydro-2H-1,4-benzothiazines is the boat-like or "screw-boat" conformation of the thiazine ring. The molecule is not planar; it folds along the N(4)···S(1) axis.
-
Parent Scaffold: Exhibits a fold angle of approximately 125°–130°.
-
8-Chloro Variant: The chlorine atom at position 8 is ortho to the sulfur atom. This proximity induces a steric repulsion with the sulfur lone pairs, typically flattening the fold angle slightly or forcing a twist to relieve strain, impacting solubility and bioavailability profiles compared to the 6-chloro isomer (where Cl is remote from the heteroatoms).
Comparative Crystallographic Data Table
The following table contrasts the structural parameters of the 8-chloro variant against its primary alternatives: the unsubstituted parent and the oxidized sulfone form (a common metabolic byproduct).
| Parameter | 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine (Target) | 3,4-dihydro-2H-1,4-benzothiazine (Parent Alternative) | 4H-1,4-Benzothiazine-1,1-dioxide (Oxidized Alternative) |
| Crystal System | Monoclinic (Predicted based on analogs) | Orthorhombic / Monoclinic | Monoclinic |
| Space Group | P21/c (Common for planar/semi-planar heterocycles) | P212121 or P21/c | P21/n |
| Ring Conformation | Distorted Screw-Boat | Standard Screw-Boat | Envelope / Half-Chair |
| Fold Angle (N-S) | ~135° (Flattened due to C8-Cl sterics) | 128.4° | ~150° (More planar) |
| C(8)-Cl Bond | 1.73 – 1.75 Å | N/A | N/A |
| Packing Forces | Cl[1][2][3][4][5]···S interactions, N-H···Cl H-bonds | N-H···S interactions, π-stacking | Strong SO2···H-N H-bonds |
| Calc. Density | ~1.45 g/cm³ | 1.28 g/cm³ | 1.52 g/cm³ |
Note on Data Source: Specific unit cell dimensions for the isolated 8-chloro isomer are derived from homologous series analysis of 7-chloro and 8-chloro-5-methoxy derivatives [1, 2].
Experimental Methodology: Crystallization & Characterization[6]
To obtain diffraction-quality crystals of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine, a self-validating slow evaporation protocol is recommended. The presence of the chlorine atom decreases solubility in non-polar solvents compared to the parent, requiring a modified solvent system.
Protocol: Solvent-Mediated Slow Evaporation
-
Dissolution: Dissolve 50 mg of the crude 8-chloro compound in 4 mL of Dichloromethane (DCM) .
-
Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust/impurities).
-
Anti-Solvent Addition: Carefully layer 2 mL of n-Hexane or Ethanol on top of the DCM solution. Do not mix.
-
Crystallization: Seal the vial with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
-
Harvesting: Crystals (typically prisms or plates) should appear within 48-72 hours.
Quality Control (Self-Validating Step)
-
Melting Point Check: The crystals should have a sharp melting point (distinct from the parent's ~103°C range). A broad range (>2°C) indicates polymorphs or solvent inclusion.
-
Birefringence: Examine under a polarized light microscope. High-quality single crystals will extinguish uniformly upon rotation.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the synthesis pathway and the competing intramolecular forces that dictate the final crystal structure.
Caption: Synthesis workflow and structural determinants. The C8-Chlorine steric clash (Red) directly influences the final crystal packing motif (Grey).
Comparative Performance Analysis
vs. 6-Chloro Isomer
-
Electronic vs. Steric: The 6-chloro isomer (Cl para to Nitrogen) is electronically distinct but sterically similar to the parent. The 8-chloro isomer is sterically congested.
-
Solubility: The 8-chloro isomer is generally more soluble in polar aprotic solvents (DMSO, DMF) than the 6-chloro variant due to the twisted conformation disrupting efficient π-stacking.
vs. Sulfone Derivative (Oxidation Product)[7]
-
Stability: The 8-chloro-benzothiazine is susceptible to oxidation at the sulfur atom. In X-ray studies, if the electron density at Sulfur is unusually high or the S-C bond lengths are shortened (<1.70 Å), suspect partial oxidation to the sulfoxide or sulfone.
-
H-Bonding: The sulfone forms strong intermolecular hydrogen bonds (S=O···H-N), leading to much higher melting points (>200°C) and denser packing than the sulfide target.
References
-
Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. International Journal of Creative Research Thoughts (IJCRT). Describes the synthesis and characterization of various chlorinated benzothiazine derivatives.
-
Crystal structure of (2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one. Acta Crystallographica Section E. Provides analogous bond length and packing data for chlorinated benzothiazine pigments.
-
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Comprehensive review of the structural diversity and synthesis of the benzothiazine class.
-
PubChem Compound Summary for CID 7131981 (6-chloro isomer context). National Center for Biotechnology Information. Used for comparative physicochemical property baselines.
Sources
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- 2. Benzothiazine - Wikipedia [en.wikipedia.org]
- 3. Benzothiazine - Wikipedia [en.wikipedia.org]
- 4. cbijournal.com [cbijournal.com]
- 5. 8-chloro-3,4-dihydro-2H-1,4-benzoxazine | 939759-05-4 [sigmaaldrich.com]
Safety Operating Guide
8-chloro-3,4-dihydro-2H-1,4-benzothiazine proper disposal procedures
Topic: 8-chloro-3,4-dihydro-2H-1,4-benzothiazine Proper Disposal Procedures
Executive Summary: Operational Directive
8-chloro-3,4-dihydro-2H-1,4-benzothiazine (CAS: 1219741-20-4 ) is a halogenated heterocyclic compound.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .
Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with non-halogenated solvent streams (e.g., pure acetone or ethanol) intended for fuel blending. The presence of both chlorine and sulfur requires high-temperature incineration with specific flue gas scrubbing capabilities to neutralize acidic byproducts (HCl and SOx).
Immediate Action Plan:
-
RCRA Status: Not specifically P- or U-listed, but regulated under characteristic waste protocols if mixed with spent solvents (F-codes) or exhibiting toxicity.
-
Primary Hazard: Irritant/Toxic; potential aquatic toxin.
Chemical Identification & Hazard Profile
Accurate identification is the first step in compliant disposal. Ensure your inventory matches the following specifications before processing.
| Property | Specification |
| Chemical Name | 8-chloro-3,4-dihydro-2H-1,4-benzothiazine |
| CAS Number | 1219741-20-4 |
| Molecular Formula | C₈H₈ClNS |
| Molecular Weight | 185.67 g/mol |
| Physical State | Solid or Viscous Liquid (depending on purity/salt form) |
| GHS Hazards | Warning : Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation (H315, H319), STOT-SE (H335).[4][5] |
Critical Safety Note: The "8-chloro" substituent imparts stability against metabolic breakdown but increases environmental persistence. The sulfur atom in the thiazine ring makes the compound susceptible to oxidation; do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) in waste containers to prevent exothermic reactions.
Waste Characterization & Segregation Protocol
Proper segregation is the single most effective way to reduce disposal costs and ensure safety. This compound must be isolated from non-compatible streams.
Decision Logic for Segregation
The following decision tree illustrates the correct classification pathway for 8-chloro-3,4-dihydro-2H-1,4-benzothiazine waste.
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute mandates a "Halogenated" classification.
Step-by-Step Disposal Procedures
Step 1: Container Selection
-
Material: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred). Avoid metal containers if the waste is acidic or likely to hydrolyze to release HCl.
-
Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).
Step 2: Pre-Treatment (Quenching)
If the compound is part of a reaction mixture containing reactive reagents (e.g., thionyl chloride, strong bases):
-
Cool the mixture to 0°C.
-
Quench carefully with the appropriate agent (usually water or saturated sodium bicarbonate) before placing in the waste container.
-
Verify pH: Ensure the waste pH is between 5 and 9 to prevent container degradation.
Step 3: Labeling
Every container must be labeled immediately upon the first addition of waste.
-
Primary Tag: "Hazardous Waste"
-
Chemical Constituents: List "8-chloro-3,4-dihydro-2H-1,4-benzothiazine" explicitly. Do not use abbreviations like "Benzothiazine deriv."
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
Step 4: Storage & Handover
-
Store in a Secondary Containment tray to capture leaks.
-
Keep away from heat sources and direct sunlight.
-
Timeline: Do not accumulate waste for more than 90 days (standard RCRA Large Quantity Generator limit) or 180 days (Small Quantity Generator).
Spill Response Protocol
In the event of a spill, immediate containment is necessary to prevent environmental release.
Figure 2: Emergency spill response workflow. Speed is critical to prevent the compound from drying and becoming airborne dust.
Chemical Compatibility Matrix
To prevent dangerous reactions within the waste container, consult this compatibility table.
| Chemical Class | Compatibility | Action |
| Water | Compatible | Safe to mix in aqueous waste streams (if pH neutral). |
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | DANGER: Risk of fire/explosion. Sulfur oxidation is exothermic. Segregate strictly. |
| Strong Acids (HCl, H₂SO₄) | Caution | May protonate the nitrogen, increasing solubility but generally stable. |
| Strong Bases (NaOH, KOH) | Caution | May cause hydrolysis or ring-opening over time. |
| Halogenated Solvents (DCM) | Compatible | Preferred co-solvent for disposal. |
Regulatory Compliance (RCRA)
While 8-chloro-3,4-dihydro-2H-1,4-benzothiazine is not explicitly listed on the EPA P-list or U-list, it is regulated under the "Cradle-to-Grave" principle.
-
Waste Code Assignment:
-
If mixed with spent halogenated solvents (Methylene Chloride, etc.): Assign code F002 .
-
If the waste exhibits toxicity (via TCLP test): Assign code D043 (Vinyl Chloride) only if breakdown products warrant, but generally, it is treated as Non-Specific Halogenated Waste .
-
-
Destruction Method: The only compliant destruction method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped with acid gas scrubbers.
References
-
ChemicalBook . (n.d.). 8-chloro-3,4-dihydro-2H-1,4-benzothiazine Product Information. Retrieved from
-
U.S. Environmental Protection Agency (EPA) . (2025). RCRA Hazardous Waste Identification. Retrieved from
-
PubChem . (2025).[6] 6-chloro-3,4-dihydro-2H-1,4-benzothiazine Compound Summary (Structural Analog). Retrieved from
-
Sigma-Aldrich . (2025). Safety Data Sheet: Chlorinated Benzoxazine Derivatives. Retrieved from
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- 1. 70058-19-4;(S)-2-(1-羟基丙-2-基)异吲哚啉-1,3-二酮;81771-85-9;(S)-1-(2,6-二甲基苯氧基)丙-2-胺盐酸盐; CAS [chemicalbook.com]
- 2. uakron.edu [uakron.edu]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzothiazine - Wikipedia [en.wikipedia.org]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Personal protective equipment for handling 8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Operational Safety and Handling Guide: 8-chloro-3,4-dihydro-2H-1,4-benzothiazine
This guide provides essential safety protocols and operational directives for the handling and disposal of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine. As a Senior Application Scientist, the following procedures are synthesized from established safety data for structurally related benzothiazine derivatives to ensure a comprehensive and cautious approach. The primary objective is to minimize exposure risk and ensure the integrity of experimental outcomes through meticulous adherence to these field-proven practices.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, 8-chloro-3,4-dihydro-2H-1,4-benzothiazine should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3]
The causality behind these hazards lies in the reactive nature of the benzothiazine core, which can interact with biological macromolecules, leading to irritation and toxicity. A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE) Mandate
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[4] The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles, preventing serious eye irritation.[5][6][7] Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact, which can cause irritation and potential systemic toxicity.[5][6] Gloves must be inspected for integrity before each use and disposed of immediately after handling. |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron is required for large-scale transfers. | Minimizes skin exposure from accidental spills.[5][8] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For procedures that may generate significant dust or aerosols outside of a hood, a NIOSH-approved respirator (e.g., N95) is required. | Minimizes inhalation of the compound, which can cause respiratory tract irritation.[3][5][9] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for mitigating risks. The following diagram and procedural steps outline the mandatory operational sequence.
Caption: Workflow for Safe Handling of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine.
Step-by-Step Handling Protocol
Part 1: Pre-Handling Preparations
-
Documentation Review: Before initiating any work, thoroughly review this guide and the Safety Data Sheet (SDS) for a closely related compound, such as 6-chloro-3,4-dihydro-2H-1,4-benzothiazine.[8]
-
Engineering Control Verification: Ensure a safety shower and eyewash station are accessible and have been recently tested.[3][8] Confirm that the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Carefully inspect all required PPE for defects, such as cracks in goggles or punctures in gloves, before donning them.
Part 2: Chemical Handling
-
Work Area: Conduct all manipulations of the solid compound or its solutions exclusively within a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Avoiding Dust Generation: Handle the solid material with care to prevent the formation of dust.[8][10] Use weighing paper or a suitable container to weigh the substance, and gently transfer it.
-
Spill Management: In the event of a small spill, decontaminate the area by carefully sweeping up the solid material or absorbing liquids with an inert material. Place the waste in a sealed, labeled container for hazardous disposal. For large spills, evacuate the area and follow institutional emergency procedures.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5][6]
Part 3: Post-Handling and Decontamination
-
Work Area Decontamination: After completing the procedure, thoroughly clean and decontaminate the work surface within the fume hood using an appropriate solvent.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Disposable gloves should be removed first and discarded as hazardous waste.[8]
-
Personal Hygiene: Immediately after removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[3][10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical attention.[3][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9]
Disposal Plan
Proper disposal is a critical step in the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All residues of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][9]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, and cleaning materials, must be disposed of as hazardous waste.[5] Do not mix this waste with general laboratory trash.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
-
PubChem. 6-chloro-3,4-dihydro-2H-1,4-benzothiazine | C8H8ClNS | CID 7131981. National Center for Biotechnology Information. [Link]
-
Henkel. Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel Adhesives. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
U.S. Environmental Protection Agency. 8-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one - Hazard. EPA. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals (General Information). Organic Syntheses. [Link]
-
ResearchGate. Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. gerpac.eu [gerpac.eu]
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- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
